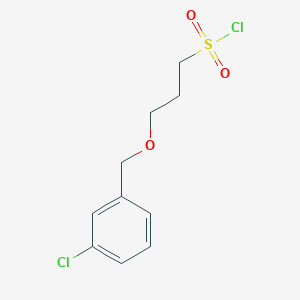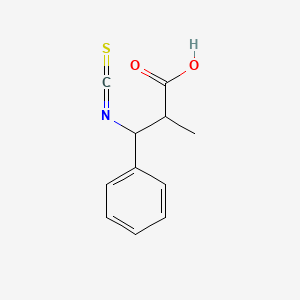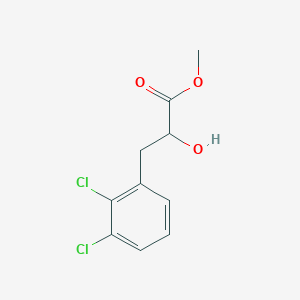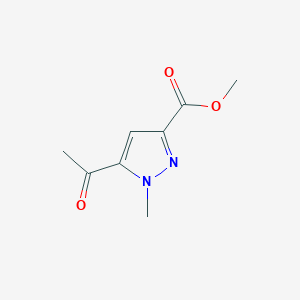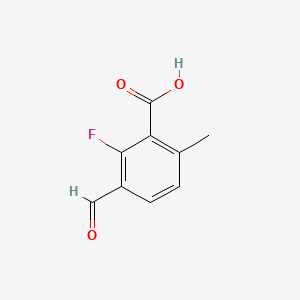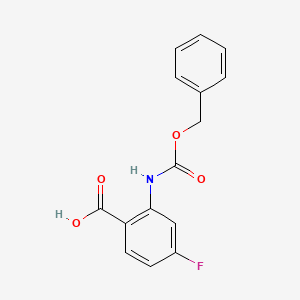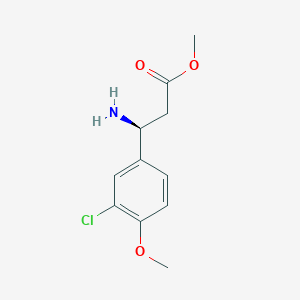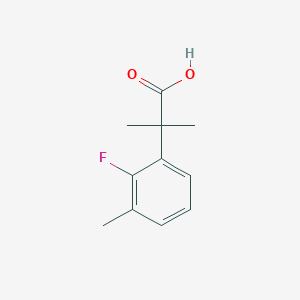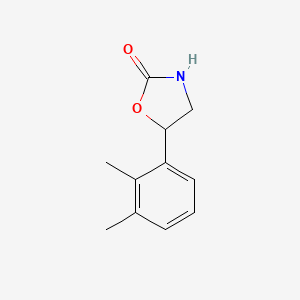
N-methyl-1-(2,3,4-trifluorophenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is an organic compound with the molecular formula C8H8F3N It is a derivative of methanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the nitrogen atom is methylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,3,4-trifluorophenyl)methanamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-methyl-1-(2,3,4-trifluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
N-methyl-1-(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-methyl-1-(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- N-methyl-1-(2,4,6-trifluorophenyl)methanamine
- N-methyl-1-(3,4,5-trifluorophenyl)methanamine
- N-methyl-1-(2,3,5-trifluorophenyl)methanamine
Uniqueness
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s electronic properties and reactivity, making it distinct from other trifluorophenyl derivatives.
属性
分子式 |
C8H8F3N |
|---|---|
分子量 |
175.15 g/mol |
IUPAC 名称 |
N-methyl-1-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |
InChI 键 |
XLZZHCNZIRMXRL-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C(=C(C=C1)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


